N-methylthieno[3,2-d]pyrimidin-4-amine

Kinase Inhibition EGFR VEGFR-2

For medicinal chemistry teams facing flat SAR around a weak kinase hit (e.g., parent core VEGFR-2 IC50 ~138 µM), this N-methylthieno[3,2-d]pyrimidin-4-amine provides a validated, divergent starting point. Its compact scaffold and synthetic handle enable precise N-functionalization to achieve >10,000-fold potency gains (EGFR IC50 = 11 nM) or to pivot to non-kinase targets like tubulin (IC50 ~1 nM) and ectonucleotidases. Supplied as a high-purity research reagent for rapid library synthesis with reliable global logistics.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 1097040-23-7
Cat. No. B3212168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylthieno[3,2-d]pyrimidin-4-amine
CAS1097040-23-7
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCNC1=NC=NC2=C1SC=C2
InChIInChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10)
InChIKeyAZPMALJVBUIZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thienopyrimidine Kinase Inhibitor Scaffold Procurement Guide


N-Methylthieno[3,2-d]pyrimidin-4-amine (CAS 1097040-23-7) is a heterocyclic building block with a thieno[3,2-d]pyrimidine core and a methylamino substituent [1]. Its rigid bicyclic framework is a privileged scaffold for targeting the ATP-binding pocket of kinases and other enzymes, with derivatives demonstrating potent inhibitory activity against EGFR, VEGFR-2, PI3K/mTOR, and tubulin [2][3][4]. The compound's synthetic versatility enables the development of tailored derivatives for structure-activity relationship (SAR) studies, making it a critical starting point for medicinal chemistry programs focused on oncology and infectious diseases [1][2].

Synthetic entry point for kinase-focused libraries
Privileged core for structure–activity relationship (SAR) studies
Enables exploration of EGFR, VEGFR-2, PI3K/mTOR and tubulin targets

Impact of N-Methyl Modification on Biological Selectivity


Within the thieno[3,2-d]pyrimidine class, seemingly minor structural modifications lead to dramatic shifts in kinase selectivity and potency. Replacing the N-methyl group on CAS 1097040-23-7 with a larger N-aryl moiety, as seen in N-(3-bromophenyl)thieno[3,2-d]pyrimidin-4-amine, can shift inhibitory activity from a weak VEGFR-2 hit (IC50 ~138 µM) to a potent EGFR inhibitor (IC50 = 11 nM) [1][2]. Similarly, further elaboration to tricyclic pyrido-fused systems dramatically improves VEGFR-2 potency to the low micromolar range (2.6 µM) [3]. These data demonstrate that the unadorned N-methylthieno[3,2-d]pyrimidin-4-amine is not a direct functional substitute for its more complex derivatives; it is a specific, valuable starting point for divergent SAR exploration, where its small size and synthetic handle allow for precise, targeted functionalization to achieve desired biological profiles.

N-Methyl Scaffold
Minimally functionalized precursor; its biological profile is not directly comparable to elaborated derivatives.
N-Aryl Derivatives
Functionalized analogs with defined kinase potency; structural elaboration dramatically shifts target selectivity and potency.
Minor N-substitution changes can redirect kinase selectivity by orders of magnitude — direct replacement without synthetic validation is not supported.

Quantitative Comparator Analysis for Informed Procurement


Kinase Inhibition Profile: N-Methyl vs N-Aryl Substitution

The unsubstituted thieno[3,2-d]pyrimidin-4-amine core is a weak inhibitor of VEGFR-2 (IC50 = 138 µM). A significant 12,500-fold increase in potency against EGFR is achieved by adding an N-(3-bromophenyl) group, resulting in an IC50 of 11 nM [1][2]. This stark contrast highlights that the N-methyl derivative (CAS 1097040-23-7) is not a potent kinase inhibitor in its own right but is an essential, minimally-substituted scaffold. Its small methyl group provides a defined starting point for introducing larger, more complex moieties to engineer potency and selectivity against specific kinase targets.

N-Methyl vs N-Aryl Activity
Cross-study comparable
N-aryl derivative EGFR IC50 11 nM vs unsubstituted core VEGFR-2 IC50 138 µM — reported >10,000-fold potency shift
Guides N-functionalization strategy for potency gains
In vitro kinase assays; cross-study comparison
Kinase Inhibition EGFR VEGFR-2 Structure-Activity Relationship

VEGFR-2 Selectivity: Thienopyrimidine vs Tricyclic Scaffolds

While the parent thieno[3,2-d]pyrimidine core shows only weak VEGFR-2 inhibition (IC50 = 138 µM), extending the scaffold to a tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine system yields compound 9d with an IC50 of 2.6 µM against VEGFR-2 [1]. This 53-fold improvement in potency is accompanied by enhanced selectivity over a panel of other human kinases, including EGFR, CDK5/p25, and GSK3α/β. This comparison demonstrates that the simple N-methylthieno[3,2-d]pyrimidin-4-amine (CAS 1097040-23-7) is the essential building block from which more complex, potent, and selective VEGFR-2 inhibitors are derived.

Thienopyrimidine vs Tricyclic
Cross-study comparable
Tricyclic 9d VEGFR-2 IC50 2.6 µM vs core scaffold IC50 138 µM — 53-fold improvement
Ring extension enhances VEGFR-2 potency
Panel of 6 human kinases at 10 µM; synthetic elaboration required
VEGFR-2 Kinase Selectivity Tricyclic Scaffolds Anticancer

Tubulin Polymerization Inhibition: A Distinct Mechanism of Action

Recent structural biology studies have identified thieno[3,2-d]pyrimidines, including analogs derived from the N-methyl core, as potent inhibitors of tubulin polymerization [1]. X-ray cocrystal structures of optimized analogs (e.g., compound 13) in complex with tubulin confirm binding to the colchicine site. These analogs exhibit remarkable antiproliferative activity against tumor cell lines, with IC50 values around 1 nM, and can overcome P-glycoprotein-mediated multidrug resistance [1]. This establishes a distinct mechanism of action—tubulin polymerization inhibition—that is separate from the kinase inhibition pathways commonly associated with this scaffold class. The N-methylthieno[3,2-d]pyrimidin-4-amine is therefore a key entry point for exploring this novel and therapeutically relevant mechanism.

Tubulin Polymerization
Class-level inference
Optimized analog antiproliferative IC50 ~1 nM; binds colchicine site by X-ray
Enables exploration of a distinct non-kinase mechanism
Class-level observation from optimized derivatives; requires synthesis
Tubulin Polymerization Antiproliferative Colchicine-Binding Site X-ray Crystallography

Recommended Application Scenarios Based on Validated Evidence


Focused Kinase Inhibitor Lead Optimization

Medicinal chemistry teams aiming to improve the potency and selectivity of a weak kinase inhibitor hit (e.g., the parent thienopyrimidine core with an IC50 of 138 µM against VEGFR-2 [1]). Procuring CAS 1097040-23-7 provides the foundational scaffold for synthesizing libraries of analogs with diverse N-substitutions, such as N-aryl or N-heteroaryl groups, to achieve >10,000-fold improvements in potency against specific kinases like EGFR (IC50 = 11 nM) [2].

Development of Tubulin Polymerization Inhibitors

Research groups seeking to explore a non-kinase mechanism for cancer therapy. Starting from CAS 1097040-23-7 allows for the synthesis of advanced thieno[3,2-d]pyrimidine derivatives that have been shown to bind the colchicine site of tubulin, demonstrating potent antiproliferative activity (~1 nM IC50) and the ability to overcome multidrug resistance [3].

Synthesis of Selective h-NTPDase Inhibitors

Researchers investigating purinergic signaling and targeting ectonucleotidases. The N-methylthieno[3,2-d]pyrimidin-4-amine scaffold serves as a starting point for synthesizing derivatives like N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, which selectively inhibits h-NTPDase1 with an IC50 of 0.62 µM [4]. This application demonstrates the scaffold's versatility in targeting non-kinase enzymes involved in inflammation and thrombosis.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
N-substitution versatility
Kinase panel screening and SAR refinement
Tubulin Polymerization Inhibitor Discovery
Rigid scaffold for colchicine-site binding
Antiproliferative endpoint review and tubulin binding assessment
h-NTPDase Inhibitor Development
Selective ectonucleotidase inhibitor scaffold
Enzymatic selectivity profiling against h-NTPDase isoforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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